molecular formula C15H23NO3 B1297262 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid CAS No. 435342-03-3

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

Cat. No. B1297262
M. Wt: 265.35 g/mol
InChI Key: HZNVDRXNGMBFSF-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid, also known as TFPAC, is a synthetic compound. It has a molecular weight of 265.36 and a molecular formula of C15H23NO3 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid is represented by the formula C15H23NO3 . It belongs to the class of heterocyclic organic compounds known as furans.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Biomass-derived Derivatives: Acid chloride derivatives of furan carboxylic acids can be produced from precursor aldehydes with tert-butyl hypochlorite, which is used for the production of biofuels and polymers (Dutta, Wu, & Mascal, 2015).
  • Modification for Specific Chemical Structures: Reduction of derivatives of 5-tert-butylfuran-3-carboxylic acid leads to various products with different reactivity and shielding properties, important for chemical synthesis (Pevzner, 2002).

Organic Ligands and Metal Complexes

  • Ligand Synthesis and Metal Complexes: Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate reacts with salicylic acid to form a compound that creates metal complexes with different geometries. These complexes have potential applications in the field of chemistry and materials science (Patel, 2020).

Spectroscopic Properties

  • Spectroscopic Analysis: The spectroscopic properties of related furan ring compounds, involving piperidin-1-ylmethyl groups, have been studied using various techniques. These studies are essential for understanding the molecular structure and reactivity of such compounds (Devi, Bishnoi, & Fatma, 2020).

Synthesis and Molecular Structure

  • Synthetic Processes and Molecular Structure: There are various methods and processes developed for the synthesis of compounds containing the furan ring and piperidine structures. These methods are crucial for the production of complex organic compounds in pharmaceuticals and material science (Moriguchi et al., 2014).

Catalytic and Synthetic Applications

  • Enzyme-Catalyzed Synthesis: Furan carboxylic acids, derived from compounds like 5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid, are synthesized using enzyme-catalyzed processes. This method is significant for producing biobased building blocks in the pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).

Safety And Hazards

The safety and hazards associated with 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid are not explicitly mentioned in the search results. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound. For detailed safety information, refer to the compound’s MSDS .

properties

IUPAC Name

5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)13-9-11(14(17)18)12(19-13)10-16-7-5-4-6-8-16/h9H,4-8,10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNVDRXNGMBFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(O1)CN2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349571
Record name 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

CAS RN

435342-03-3
Record name 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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